molecular formula C20H36N4O3S B3811089 1-[4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone

1-[4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone

Cat. No.: B3811089
M. Wt: 412.6 g/mol
InChI Key: INZAINHCSTVSCP-UHFFFAOYSA-N
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Description

1-[4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone is a complex organic compound featuring an imidazole ring, a piperazine ring, and various alkyl and sulfonyl substituents

Properties

IUPAC Name

1-[4-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N4O3S/c1-5-6-9-24-19(16-22-10-12-23(13-11-22)18(4)25)15-21-20(24)28(26,27)14-7-8-17(2)3/h15,17H,5-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZAINHCSTVSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for high-yield synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

1-[4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperazine ring can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and omeprazole share the imidazole ring structure.

    Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine contain the piperazine ring.

Uniqueness

1-[4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone is unique due to its combination of both imidazole and piperazine rings, along with the specific alkyl and sulfonyl substituents. This unique structure contributes to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone

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